molecular formula C4H6Br2ClN B2636757 3-(Dibromomethylidene)azetidine;hydrochloride CAS No. 2460749-51-1

3-(Dibromomethylidene)azetidine;hydrochloride

Cat. No.: B2636757
CAS No.: 2460749-51-1
M. Wt: 263.36
InChI Key: IMWHNJHEJGPYSY-UHFFFAOYSA-N
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Description

3-(Dibromomethylidene)azetidine hydrochloride is a chemical compound with the CAS Number: 2460749-51-1 . It has a molecular weight of 263.36 . The IUPAC name for this compound is 3-(dibromomethylene)azetidine hydrochloride . It is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for 3-(Dibromomethylidene)azetidine hydrochloride is 1S/C4H5Br2N.ClH/c5-4(6)3-1-7-2-3;/h7H,1-2H2;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.

Scientific Research Applications

Synthesis and Reactivity Studies

  • Rearrangement of Dichloroazetidines : Research shows the synthesis and reactivity of dichloroazetidines, which are structurally similar to 3-(Dibromomethylidene)azetidine hydrochloride. These compounds can be obtained by reducing corresponding azetidinones and display interesting reactivity with bases, leading to ring contraction and other transformations (Dejaegher, Mangelinckx, & de Kimpe, 2002).

  • Synthesis of Highly Energetic Building Blocks : A study outlines the development of a scalable process for producing 3-(Bromoethynyl)azetidine, another azetidine derivative with high energy properties. This includes safety studies and potential applications in pharmaceutical synthesis (Kohler et al., 2018).

  • Preparation of Azetidine Derivatives : Research has been conducted on preparing 3-azetidinones and transforming them to ethylideneazetidines. These compounds serve as precursors for various functionalized azetidines, demonstrating the versatility of azetidine derivatives in synthesis (Bauman & Duthaler, 1988).

  • Application in Functionalized Azetidine Synthesis : Another study showcases the use of bromo- and ethylideneazetidines in synthesizing various functionalized azetidines. This demonstrates the broad utility of azetidine derivatives in creating complex molecular structures (Stankovic et al., 2013).

Chemical Structure Analysis and Modification

  • Study of Azetidines, Azetines, and Azetes : This comprehensive study delves into the structures, synthesis, and reactions of azetidines and related compounds. It highlights their stability, potential in synthesizing cyclic products, and utility as precursors for various heterocyclic compounds (Singh, D’hooghe, & Kimpe, 2008).

  • Novel Synthesis Techniques for Azetidines : Innovative methods for synthesizing azetidine-3-amines are presented, indicating the challenges and opportunities in introducing azetidine structures in medicinal chemistry (Wang & Duncton, 2020).

Miscellaneous Applications and Studies

  • Synthesis of Azetidine Hydrochloride Derivatives : Research details the synthesis of specific azetidine hydrochloride derivatives, showing their potential in various industrial applications (Zhang Zhi-bao, 2011).

  • Azetidine in Drug Discovery : Azetidines are highlighted for their role in drug discovery, offering unique chemical spaces and functionalities for potential therapeutic applications (Mehra et al., 2017).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

3-(Dibromomethylidene)azetidine;hydrochloride primarily targets specific enzymes involved in cellular replication and repair processes. These enzymes are crucial for maintaining the integrity of cellular DNA. By inhibiting these enzymes, this compound disrupts the normal function of cells, particularly those that are rapidly dividing, such as cancer cells .

Mode of Action

The interaction of this compound with its target enzymes involves the formation of covalent bonds with the active sites of these enzymes. This binding inhibits the enzymes’ activity, leading to the accumulation of DNA damage in the affected cells. As a result, this compound effectively halts the proliferation of rapidly dividing cells by preventing DNA repair and replication .

Biochemical Pathways

This compound affects several biochemical pathways, primarily those involved in DNA synthesis and repair. The inhibition of key enzymes in these pathways leads to the activation of cellular stress responses, including the p53 pathway, which can induce cell cycle arrest and apoptosis. Consequently, this compound triggers a cascade of downstream effects that culminate in the death of the targeted cells .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Upon administration, this compound is rapidly absorbed into the bloodstream and distributed to various tissues. The compound undergoes metabolic transformation primarily in the liver, where it is converted into active metabolites. These metabolites are then excreted through the kidneys. The bioavailability of this compound is influenced by factors such as dosage form and route of administration .

Result of Action

The molecular and cellular effects of this compound include the induction of DNA damage, inhibition of cell proliferation, and activation of apoptotic pathways. By targeting rapidly dividing cells, this compound effectively reduces tumor growth and can lead to tumor regression. The compound’s action results in the selective elimination of cancerous cells while sparing normal, non-dividing cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be compromised in highly acidic or basic environments, affecting its therapeutic efficacy. Additionally, interactions with other drugs or compounds can alter the pharmacokinetics and pharmacodynamics of this compound, potentially leading to reduced effectiveness or increased toxicity .

: Source

Properties

IUPAC Name

3-(dibromomethylidene)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br2N.ClH/c5-4(6)3-1-7-2-3;/h7H,1-2H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWHNJHEJGPYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(Br)Br)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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